

Spectroscopic Data of 6-Methylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Methylpicolinic acid**

Cat. No.: **B184593**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **6-Methylpicolinic acid** (CAS No: 934-60-1), a significant compound in various research and development domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for **6-Methylpicolinic acid** is $C_7H_7NO_2$ with a molecular weight of 137.14 g/mol. The spectroscopic data presented below has been aggregated from various sources to provide a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and unambiguously assigned NMR dataset for **6-Methylpicolinic acid** is not readily available in the primary literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The data presented here is a placeholder for experimentally verified values.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	d	1H	H-3
~7.6-7.8	t	1H	H-4
~7.3-7.5	d	1H	H-5
~2.6	s	3H	-CH ₃
>10	br s	1H	-COOH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~165-170	-COOH
~158-162	C-6
~148-152	C-2
~138-142	C-4
~125-130	C-5
~122-126	C-3
~22-26	-CH ₃

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the infrared spectrum of **6-Methylpicolinic acid**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1450	Medium	C=C and C=N stretching (Aromatic ring)
~1380	Medium	C-H bend (-CH ₃)
~1300	Medium	C-O stretch
~900	Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **6-Methylpicolinic acid** obtained by electron ionization (EI) shows a distinct fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
137	~60	[M] ⁺ (Molecular Ion)
120	~10	[M-OH] ⁺
92	100	[M-COOH] ⁺
65	~40	[C ₅ H ₅] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of solid organic compounds like **6-Methylpicolinic acid** is as follows:

- Sample Preparation: Approximately 5-10 mg of **6-Methylpicolinic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[\[1\]](#)
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for observing all proton signals.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal at 0.00 ppm.

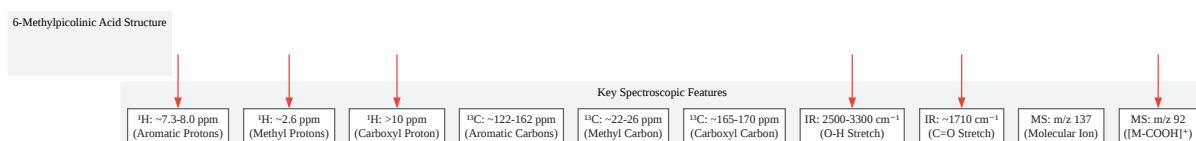
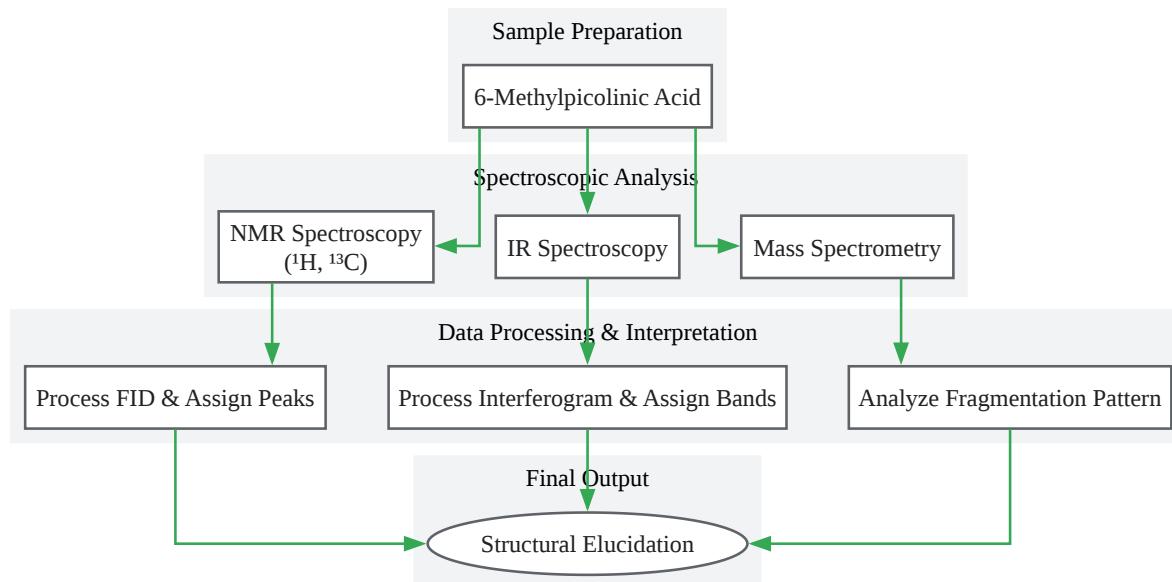
Infrared (IR) Spectroscopy

The infrared spectrum of solid **6-Methylpicolinic acid** can be obtained using the KBr pellet method:

- Sample Preparation: A small amount of **6-Methylpicolinic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.
- Pellet Formation: The mixture is then placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first to subtract any contributions from

the matrix and atmospheric water or carbon dioxide. The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .

- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).



Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile and thermally stable organic compounds like **6-Methylpicolinic acid**.

- Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative intensity of the ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of **6-Methylpicolinic acid** with its key spectroscopic correlations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Data of 6-Methylpicolinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184593#spectroscopic-data-nmr-ir-ms-of-6-methylpicolinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com